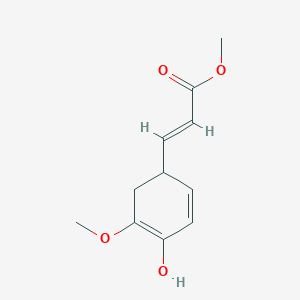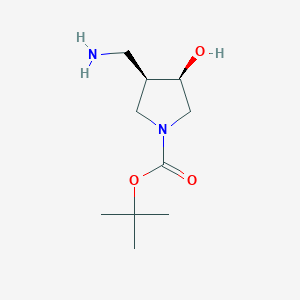
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) is a chemical compound widely used in various scientific research fields. It is known for its role as a crosslinking agent, particularly in the synthesis of antibody-drug conjugates (ADCs). The compound is characterized by its ability to form stable amide bonds with primary amines, making it valuable in bioconjugation and protein modification applications .
準備方法
Synthetic Routes and Reaction Conditions
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) is typically synthesized through a multi-step reaction process. The synthesis begins with the reaction of ethylene glycol with succinic anhydride to form ethyleneglycol bis(succinate). This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) primarily undergoes nucleophilic substitution reactions. The NHS ester groups are highly reactive towards nucleophiles, particularly primary amines, resulting in the formation of stable amide bonds .
Common Reagents and Conditions
The common reagents used in reactions involving ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) include primary amines, buffers (such as phosphate-buffered saline), and organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) are amide-linked conjugates. These products are commonly used in bioconjugation applications, such as the attachment of drugs to antibodies in ADCs .
科学的研究の応用
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) involves the formation of stable amide bonds with primary amines. The NHS ester groups react with amine groups on proteins or other molecules, resulting in covalent attachment. This crosslinking capability is crucial for its role in bioconjugation and the development of ADCs .
類似化合物との比較
Similar Compounds
Diethylene glycol 1,2-bis(succinimidyl 3-oxypropionate): Another crosslinking agent with similar applications but different molecular structure.
N-Succinimidyl 3-(propargyloxy)propionate: Used in bioconjugation with a different reactive group.
EGS (ethylene glycol bis(succinimidyl succinate)): Similar crosslinking agent with different spacer arm length and properties.
Uniqueness
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) is unique due to its specific spacer arm length and reactivity, making it particularly suitable for certain bioconjugation applications. Its ability to form stable amide bonds with primary amines under mild conditions sets it apart from other crosslinking agents .
特性
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 4,5-dihydroxy-3,6-dioxooctanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O12/c19-7(5-13(25)29-17-9(21)1-2-10(17)22)15(27)16(28)8(20)6-14(26)30-18-11(23)3-4-12(18)24/h15-16,27-28H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHVOHAWGMZTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC(=O)C(C(C(=O)CC(=O)ON2C(=O)CCC2=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8023464.png)


![N,N'-Diphenyl-N,N'-bis[4'-(diphenylamino)biphenyl-4-yl]benzidine](/img/structure/B8023482.png)
![Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8023497.png)
![Tert-butyl 4-(4-chloro-3AH-imidazo[4,5-C]pyridin-6-YL)piperidine-1-carboxylate](/img/structure/B8023504.png)

![Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride](/img/structure/B8023513.png)






